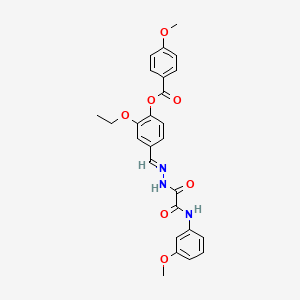![molecular formula C29H35N3O7 B12023721 4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023721.png)
4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-丁氧基-3-甲基苯甲酰基)-3-羟基-1-[3-(4-吗啉基)丙基]-5-(4-硝基苯基)-1,5-二氢-2H-吡咯-2-酮是一种结构独特的复杂有机化合物,其核心结构为吡咯-2-酮,并被各种官能团取代,包括丁氧基、甲基、吗啉基和硝基苯基。
准备方法
4-(4-丁氧基-3-甲基苯甲酰基)-3-羟基-1-[3-(4-吗啉基)丙基]-5-(4-硝基苯基)-1,5-二氢-2H-吡咯-2-酮的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。合成路线通常从吡咯-2-酮核心的制备开始,然后通过各种化学反应引入丁氧基、甲基、吗啉基和硝基苯基基团。工业生产方法可能涉及优化这些步骤以提高产率和纯度,以及使用催化剂来提高反应速率。
化学反应分析
该化合物可以进行多种类型的化学反应,包括:
氧化: 羟基可以被氧化形成酮。
还原: 硝基可以被还原为胺。
取代: 丁氧基和吗啉基可以参与亲核取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂,钯催化氢气等还原剂,以及甲醇钠等亲核试剂。这些反应形成的主要产物取决于所用试剂和条件。
科学研究应用
4-(4-丁氧基-3-甲基苯甲酰基)-3-羟基-1-[3-(4-吗啉基)丙基]-5-(4-硝基苯基)-1,5-二氢-2H-吡咯-2-酮具有多种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 由于其独特的结构,在研究酶相互作用方面具有潜在的用途。
医学: 研究其潜在的治疗作用,包括抗炎和抗癌特性。
工业: 用于开发具有特定性质的新材料,例如聚合物和涂料。
作用机制
该化合物的作用机制涉及其与特定分子靶标和途径的相互作用。例如,硝基苯基可能与参与氧化应激的酶相互作用,而吗啉基可能影响受体结合。该化合物的整体作用由这些官能团对各种生物途径的联合作用决定。
相似化合物的比较
类似的化合物包括具有不同取代基的其他吡咯-2-酮衍生物。例如:
- 4-(4-甲氧基-3-甲基苯甲酰基)-3-羟基-1-[3-(4-吗啉基)丙基]-5-(4-硝基苯基)-1,5-二氢-2H-吡咯-2-酮
- 4-(4-乙氧基-3-甲基苯甲酰基)-3-羟基-1-[3-(4-吗啉基)丙基]-5-(4-硝基苯基)-1,5-二氢-2H-吡咯-2-酮 这些化合物具有相似的核心结构,但其取代基不同,这会影响它们的化学反应性和生物活性。4-(4-丁氧基-3-甲基苯甲酰基)-3-羟基-1-[3-(4-吗啉基)丙基]-5-(4-硝基苯基)-1,5-二氢-2H-吡咯-2-酮的独特性在于其官能团的特定组合,赋予其独特的特性和潜在应用。
属性
分子式 |
C29H35N3O7 |
|---|---|
分子量 |
537.6 g/mol |
IUPAC 名称 |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H35N3O7/c1-3-4-16-39-24-11-8-22(19-20(24)2)27(33)25-26(21-6-9-23(10-7-21)32(36)37)31(29(35)28(25)34)13-5-12-30-14-17-38-18-15-30/h6-11,19,26,33H,3-5,12-18H2,1-2H3/b27-25+ |
InChI 键 |
PHIAQYRZVIRYPR-IMVLJIQESA-N |
手性 SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])/O)C |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12023644.png)
![N-(1,3-benzodioxol-5-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12023648.png)
![3-[4-(benzyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12023650.png)
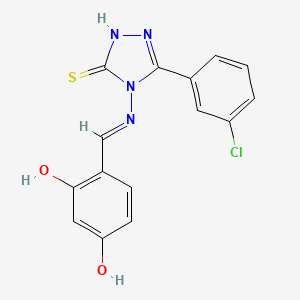
![3-Bromo-4-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12023662.png)

![2-(4-{(E)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide](/img/structure/B12023676.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12023679.png)
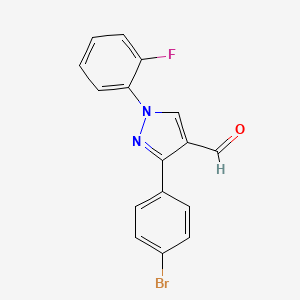
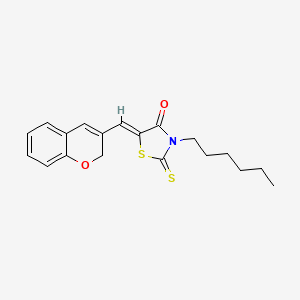
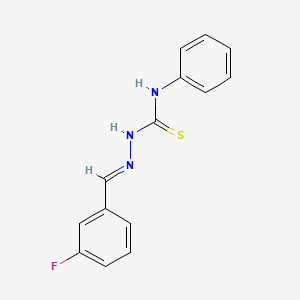
![1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023694.png)
![5-(4-Fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12023718.png)
